molecular formula C10H12N2O2 B045935 6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid CAS No. 123296-93-5

6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Cat. No. B045935
M. Wt: 192.21 g/mol
InChI Key: ZKPPAETZFKVEHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, also known as ATQ or Amino-Tetrahydroquinoline, is a heterocyclic compound that has been studied for its potential applications in the field of medicinal chemistry. This molecule has a unique structure that allows it to interact with various biochemical pathways in the body, making it a promising candidate for drug development.

Mechanism Of Action

6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has been found to interact with a variety of biochemical pathways in the body, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. These pathways are involved in cell growth, proliferation, and survival, making them important targets for drug development.

Biochemical And Physiological Effects

6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activity. Additionally, 6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has been found to modulate the immune system and may have potential applications in the treatment of autoimmune diseases.

Advantages And Limitations For Lab Experiments

One advantage of 6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is its unique structure, which allows it to interact with a variety of biochemical pathways in the body. Additionally, 6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has been shown to have low toxicity, making it a promising candidate for drug development. However, one limitation of 6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid. One area of interest is the development of 6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of 6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid and to identify potential targets for drug development. Finally, research is needed to improve the solubility and bioavailability of 6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid for use in vivo.

Scientific Research Applications

Recent studies have shown that 6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, 6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

properties

CAS RN

123296-93-5

Product Name

6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

InChI

InChI=1S/C10H12N2O2/c11-7-4-6-2-1-3-12-9(6)8(5-7)10(13)14/h4-5,12H,1-3,11H2,(H,13,14)

InChI Key

ZKPPAETZFKVEHX-UHFFFAOYSA-N

SMILES

C1CC2=C(C(=CC(=C2)N)C(=O)O)NC1

Canonical SMILES

C1CC2=C(C(=CC(=C2)N)C(=O)O)NC1

synonyms

8-Quinolinecarboxylicacid,6-amino-1,2,3,4-tetrahydro-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 6-nitro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (4.5 g) in DMF (200 ml) was hydrogenated in the presence of 10% palladium on charcoal (1 g) for 5 hours. After removal of the catalyst by filtration, solvent was distilled away to give the title compound (3.72 g, 96.8%). This compound was recrystallized from DMF-ethanol to give brown crystals, mp 207-208° C.
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
96.8%

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